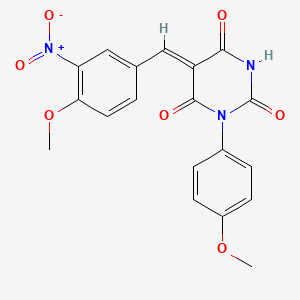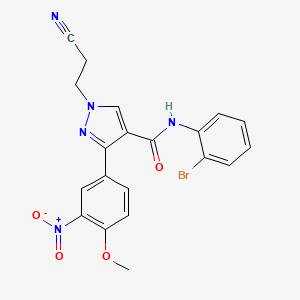
ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate, also known as EPPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
作用机制
The mechanism of action of ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been found to have an affinity for sigma-1 receptors, which are involved in the regulation of various cellular processes, including calcium signaling and protein folding. ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, in the brain. ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One of the advantages of using ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate in lab experiments is that it is relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its potential therapeutic effects.
未来方向
There are several future directions for research on ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate. One area of interest is investigating its potential as a therapeutic agent for the treatment of cancer. Another area of interest is investigating its potential as an anticonvulsant and analgesic agent. Further research is also needed to fully understand its mechanism of action and to design experiments to investigate its potential therapeutic effects.
合成方法
The synthesis of ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is piperidine, which is reacted with ethyl 4-bromo-3-phenylpropionate to produce ethyl 4-(3-phenylpropyl)-1-piperidinecarboxylate. This intermediate is then reacted with thionyl chloride and thiophene to produce ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate, which is the final product.
科学研究应用
Ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. It has been found to have potential as a therapeutic agent for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate has also been investigated for its potential use as an anticonvulsant and analgesic agent.
属性
IUPAC Name |
ethyl 4-(3-phenylpropyl)-1-thiophen-3-ylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S2/c1-2-26-20(23)21(11-6-9-18-7-4-3-5-8-18)12-14-22(15-13-21)28(24,25)19-10-16-27-17-19/h3-5,7-8,10,16-17H,2,6,9,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVJCLLHDIBWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)S(=O)(=O)C2=CSC=C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-phenylpropyl)-1-(3-thienylsulfonyl)-4-piperidinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926817.png)
![N-[2-(benzylthio)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4926824.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydro-3-pyridinecarbonitrile](/img/structure/B4926830.png)

![1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4926845.png)

![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926859.png)
![1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4926867.png)
![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B4926874.png)
![1-tert-butyl-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4926893.png)
![6-{[(2-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4926895.png)
![2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4926897.png)
![N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B4926901.png)
